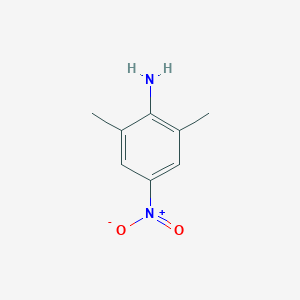

2,6-Dimethyl-4-nitroaniline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 101580. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2,6-dimethyl-4-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSBSVUUVECHDDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168716 | |

| Record name | Benzenamine, 2,6-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16947-63-0 | |

| Record name | 2,6-Dimethyl-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16947-63-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethyl-4-nitroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016947630 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16947-63-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101580 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 2,6-dimethyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dimethyl-4-nitroaniline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TW9QVR29N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,6-Dimethyl-4-nitroaniline (CAS No. 16947-63-0) for Advanced Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 2,6-Dimethyl-4-nitroaniline

This compound, identified by the CAS number 16947-63-0 , is a highly functionalized aromatic compound that serves as a pivotal intermediate in synthetic organic chemistry.[1][2][3][4] Its unique structural arrangement, featuring a sterically hindered aniline moiety and an electronically influential nitro group, imparts a distinct chemical reactivity profile. This guide provides a comprehensive technical overview of its properties, synthesis, and applications, with a particular focus on its utility as a versatile building block in the design and development of complex organic molecules, including those with potential therapeutic applications.

The strategic placement of the methyl groups ortho to the amine functionality significantly modulates the nucleophilicity and basicity of the aniline nitrogen, while also directing further electrophilic aromatic substitutions.[5] This steric hindrance can be exploited to achieve high regioselectivity in subsequent reactions, a critical aspect in the multi-step synthesis of pharmaceutical agents and other fine chemicals.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of this compound is fundamental to its effective application in research and synthesis.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 16947-63-0 | [1][2][3][4] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2] |

| Molecular Weight | 166.18 g/mol | [1][2] |

| Appearance | Yellow crystalline solid | [6] |

| Melting Point | 164-165 °C | [6] |

| Boiling Point | 352.6 ± 37.0 °C (Predicted) | [6] |

| Density | 1.220 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Slightly soluble in chloroform and ethyl acetate. | [7] |

| pKa | 0.76 ± 0.20 (Predicted) | [7] |

Spectroscopic Data Analysis

The spectroscopic signature of this compound is key to its identification and characterization.

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is characterized by three distinct singlets. The two aromatic protons appear at δ 7.79 ppm, the two amine protons at δ 6.16 ppm, and the six protons of the two methyl groups at δ 2.16 ppm.[6] The singlet nature of the aromatic protons is due to the symmetrical substitution pattern of the benzene ring.

-

Mass Spectrometry (ESI): Electrospray ionization mass spectrometry typically shows protonated molecular ions at m/z 166.8 [M+H]⁺ and a sodium adduct at m/z 188.8 [M+Na]⁺.[6]

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to exhibit characteristic absorption bands for the N-H stretching of the primary amine (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl groups (around 2850-3100 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

Synthesis and Purification: A Validated Laboratory Protocol

The synthesis of this compound is typically achieved through a multi-step process, often starting from a more readily available substituted aniline. The following protocol is a representative method for its preparation.[6]

Conceptual Workflow of Synthesis

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, dissolve N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (3.2 g, 10.0 mmol) in 32 mL of concentrated sulfuric acid.

-

Heating: Heat the reaction mixture to 50 °C and maintain this temperature for 1 hour with continuous stirring.

-

Quenching and Precipitation: After the reaction is complete, allow the mixture to cool slightly and then slowly pour it into a beaker containing an ice-water mixture. This will cause the product to precipitate out of the solution.

-

Isolation: Collect the yellow precipitate by vacuum filtration and wash the solid thoroughly with cold water to remove any residual acid.

-

Purification: Purify the crude product by recrystallization from ethyl acetate. This will yield this compound as yellow crystals (approximately 1.0 g, 53% yield).[6]

-

Characterization: Confirm the identity and purity of the final product using techniques such as Thin Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (NMR, MS, IR). The reported TLC Rf value is 0.34 using a hexane/ethyl acetate (5/1, v/v) solvent system.[6]

Synthetic Utility and Applications in Drug Discovery

The strategic positioning of the amino, nitro, and dimethyl functionalities on the aromatic ring makes this compound a valuable precursor in the synthesis of more complex molecules. Aromatic nitro compounds are frequently utilized in the synthesis of drugs and other bioactive molecules.[8]

Chemical Reactivity and Strategic Transformations

The chemical reactivity of this compound is dictated by its functional groups:

-

The Amino Group: The primary amino group can undergo a wide range of reactions, including diazotization followed by Sandmeyer or related reactions to introduce a variety of substituents. It can also be acylated, alkylated, or used in condensation reactions to form Schiff bases or heterocycles. The steric hindrance from the adjacent methyl groups can influence the accessibility of the amino group to bulky reagents, allowing for selective transformations.

-

The Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. However, it can be readily reduced to an amino group, providing a pathway to synthesize substituted phenylenediamines. These diamines are key intermediates in the synthesis of various heterocyclic systems, including benzodiazepines and other pharmacologically active scaffolds.

-

The Aromatic Ring: The aromatic ring can undergo nucleophilic aromatic substitution, particularly at positions activated by the nitro group. The existing substituents will direct the position of any further substitution reactions.

While direct examples of marketed drugs synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various classes of bioactive compounds. For instance, substituted nitroanilines are precursors in the synthesis of azo disperse dyes and have been explored as intermediates for agrochemicals and pharmaceuticals.[9] The 2,6-disubstituted aniline framework is a key feature in a number of kinase inhibitors, where the substituents modulate the binding affinity and selectivity for the target enzyme.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification and GHS Classification

-

GHS Pictogram:

-

Signal Word: Warning

-

Hazard Statements: Harmful if swallowed.[10]

-

Precautionary Statements: Wash hands thoroughly after handling. Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. Dispose of contents/container to an approved waste disposal plant.[10]

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical intermediate with a unique combination of steric and electronic features. Its well-defined physicochemical and spectroscopic properties, along with established synthetic protocols, make it a reliable building block for advanced organic synthesis. For researchers and professionals in drug development, this compound offers a strategic starting point for the construction of complex molecular architectures with the potential for significant biological activity. A thorough understanding of its chemical reactivity and safe handling procedures is paramount to unlocking its full potential in the laboratory and beyond.

References

- Current time information in Bradford County, US. (n.d.). Google Search.

- PrepChem. (n.d.). Synthesis of 2,6-Diethyl-4-nitroaniline.

- Capot Chemical. (n.d.). 16947-63-0 | this compound.

- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.

- PubChem. (n.d.). This compound.

- Fisher Scientific. (2023, October 13). SAFETY DATA SHEET.

- CHEMSOLVE.NET. (2019, February 16). Why 3,5-dimethyl 4-nitro aniline is stronger base than 2,6-dimethyl 4-nitro aniline and o-cresol is more acidic than 2,6-dimethyl phenol?

- Google Patents. (n.d.). US3507903A - 2,6-dicyano-4-nitroaniline and preparation thereof.

- Chemsrc. (2025, September 1). This compound | CAS#:16947-63-0.

- PubChem. (n.d.). N,N-Dimethyl-4-nitroaniline.

- Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (n.d.). 5.1.5. Synthesis of 2-Nitro-4-methylaniline.

- Google Patents. (n.d.). EP0635483A1 - Process for preparing nitroaniline derivatives.

- Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529).

- ResearchGate. (n.d.). Figure S7. Mass spectrum of 4-nitroaniline.

- PubMed. (2005). FTIR and FT-Raman Spectra, Vibrational Assignments and Density Functional Theory Calculations of 2,6-dibromo-4-nitroaniline and 2-(methylthio)aniline.

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core.

- Google Patents. (n.d.). CN103848706A - Synthesis method of substituted nitroaniline.

- ACS Publications. (2011). Infrared Electroabsorption Spectroscopy of N,N-Dimethyl-p-nitroaniline in Acetonitrile/C2Cl4.

- European Patent Office. (n.d.). EP0635483A1 - Process for preparing nitroaniline derivatives.

- Chemical Synthesis Database. (2025). 2,6-diisopropyl-N-methyl-4-nitroaniline.

- Scholars Research Library. (2011). Molecular structure, FT-IR and FT-Raman spectra and HOMO- LUMO analysis of 2-methoxy-4-nitroaniline using ab.

- ResearchGate. (n.d.). Fourier Transform Infrared and FT-Raman Spectra, Assignment, ab initio, DFT and Normal Co-Ordinate Analysis of 2-chloro-4-methylaniline and 2-chloro-6-methylaniline | Request PDF.

- SpectraBase. (n.d.). 2,6-Dimethyl-aniline - Optional[MS (GC)] - Spectrum.

- PubChemLite. (n.d.). This compound (C8H10N2O2).

- PMC. (n.d.). 2,4-Dimethyl-6-nitroaniline.

- MDPI. (n.d.). The Enthalpy of Formation of Acetylenes and Aromatic Nitro Compounds for a Group Contribution Method with “Chemical Accuracy”.

- Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.

- PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline.

- Chempanda. (n.d.). Nitroaniline: Common isomers, structure, synthesis and applications | Blog.

Sources

- 1. CAS 16947-63-0 | 4755-1-0P | MDL MFCD00211068 | this compound | SynQuest Laboratories [synquestlabs.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. 16947-63-0 | this compound - Capot Chemical [capotchem.com]

- 4. This compound | 16947-63-0 [sigmaaldrich.com]

- 5. CHEMSOLVE.NET: Why 3,5-dimethyl 4-nitro aniline is stronger base than 2,6-dimethyl 4-nitro aniline and o-cresol is more acidic than 2,6-dimethyl phenol? [chemizi.blogspot.com]

- 6. 2-6-DIMETHYL-4-NITROANILINE | 16947-63-0 [chemicalbook.com]

- 7. 2-6-DIMETHYL-4-NITROANILINE CAS#: 16947-63-0 [m.chemicalbook.com]

- 8. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 9. EP0635483A1 - Process for preparing nitroaniline derivatives - Google Patents [patents.google.com]

- 10. This compound | C8H10N2O2 | CID 28159 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 2,6-Dimethyl-4-nitroaniline

Introduction and Strategic Overview

2,6-Dimethyl-4-nitroaniline, a substituted aniline derivative, serves as a critical building block in organic synthesis, particularly in the development of azo dyes and various pharmaceutical intermediates. Its distinct structural features—a nitro group para to an amino group, flanked by two methyl groups—impart specific chemical reactivity and physical characteristics that are of paramount importance for its application and process optimization. The steric hindrance provided by the ortho-methyl groups influences the planarity of the molecule and the reactivity of the adjacent amino group, while the electron-withdrawing nitro group significantly impacts its electronic properties and intermolecular interactions.

This guide provides a comprehensive analysis of the core physical properties of this compound. We will move beyond a simple tabulation of data to explore the causality behind these properties, grounding our discussion in its molecular structure. Furthermore, this document details validated experimental protocols for property determination and purification, ensuring that researchers can confidently handle and utilize this compound with a high degree of purity and consistency.

Molecular Identity and Structural Elucidation

A precise understanding of a compound's identity is the foundation of all subsequent research. The following identifiers and structural representations define this compound.

-

IUPAC Name: this compound[1]

-

Synonyms: 4-Nitro-2,6-xylidine

Key Structural Identifiers:

Sources

- 1. This compound | C8H10N2O2 | CID 28159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-6-DIMETHYL-4-NITROANILINE | 16947-63-0 [chemicalbook.com]

- 3. capotchem.com [capotchem.com]

- 4. This compound [stenutz.eu]

- 5. 2-6-DIMETHYL-4-NITROANILINE CAS#: 16947-63-0 [m.chemicalbook.com]

- 6. This compound - Anichem [anichemllc.com]

- 7. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to the Chemical Structure and Properties of 2,6-Dimethyl-4-nitroaniline

Abstract

This technical guide provides a comprehensive examination of 2,6-dimethyl-4-nitroaniline (CAS No. 16947-63-0), a key aromatic intermediate. This document moves beyond a simple recitation of data, offering in-depth analysis of its molecular structure, physicochemical properties, and the interplay of electronic and steric effects that govern its reactivity. We will explore validated synthetic protocols, detailing the causal logic behind procedural steps, and present a full suite of spectroscopic data for unambiguous structural confirmation. Furthermore, this guide discusses the compound's relevance as a building block in broader chemical synthesis, including its relationship to precursors for active pharmaceutical ingredients. This whitepaper is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.

Molecular Identity and Physicochemical Profile

This compound is a substituted aniline featuring a nitro group para to the amino functionality and two methyl groups in the ortho positions. This specific arrangement of substituents imparts a unique set of properties that are critical to its application in organic synthesis.

Nomenclature and Chemical Identifiers

A clear and unambiguous identification is the cornerstone of chemical research. The key identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| CAS Number | 16947-63-0 | [1][2][3][4] |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][4][6] |

| Molecular Weight | 166.18 g/mol | [1][4][5] |

| InChIKey | NSBSVUUVECHDDX-UHFFFAOYSA-N | [5][6][7] |

| SMILES | CC1=CC(=CC(=C1N)C)[O-] | [5][6][7] |

Core Chemical Structure

The molecular architecture is defined by a central benzene ring. The amino (-NH₂) group at C1 acts as an electron-donating group, while the nitro (-NO₂) group at C4 is a strong electron-withdrawing group. The two methyl (-CH₃) groups at C2 and C6 provide significant steric hindrance around the amino group, a feature that profoundly influences the molecule's reactivity and basicity.

Caption: Chemical structure of this compound.

Physicochemical Properties

The bulk properties of a compound are a direct consequence of its molecular structure. These parameters are critical for designing experimental conditions, including solvent selection and purification strategies.

| Property | Value | Source(s) |

| Appearance | Yellow crystalline solid | [8] |

| Melting Point | 164-165 °C | [2][8] |

| Boiling Point | 352.6 °C (Predicted) | [2][9] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [9] |

| Storage Conditions | 2-8°C, sealed, dry, and protected from light | [3][9] |

Spectroscopic and Analytical Characterization

Unambiguous structural elucidation is paramount. A combination of spectroscopic techniques provides a detailed fingerprint of the molecule, confirming its identity and purity.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for confirming the molecular structure. The spectrum of this compound is remarkably simple and confirmatory due to the molecule's C₂ᵥ symmetry.[8]

-

δ 7.79 (s, 2H): This singlet corresponds to the two equivalent aromatic protons at the C3 and C5 positions. Their equivalence is a direct result of the molecule's symmetry. The significant downfield shift is caused by the strong electron-withdrawing effect of the para-nitro group.

-

δ 6.16 (s, 2H): This singlet represents the two protons of the primary amine (-NH₂). The chemical shift can vary depending on solvent and concentration.

-

δ 2.16 (s, 6H): This singlet integrates to six protons and corresponds to the two equivalent methyl groups at the C2 and C6 positions.

Mass Spectrometry

Mass spectrometry (MS) validates the molecular weight of the compound. Using electrospray ionization (ESI), the molecule is typically observed as a protonated species.[8]

-

m/z 166.8 [M+H]⁺: This peak corresponds to the parent molecule plus a proton, confirming the molecular weight of 166.18 g/mol .

-

m/z 188.8 [M+Na]⁺: The presence of a sodium adduct is also common in ESI-MS and serves as a secondary confirmation.[8]

Chromatographic Purity

Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring reaction progress and assessing the purity of the final product. For this compound, a typical TLC system yields an Rf value of 0.34 using a mobile phase of hexane/ethyl acetate (5/1, v/v).[8]

Synthesis and Mechanistic Considerations

While several pathways to substituted anilines exist, a reliable laboratory-scale synthesis for this compound involves the deprotection of a sulfonamide-protected precursor. This strategy offers excellent regiochemical control, which can be problematic in direct nitration attempts of 2,6-dimethylaniline.

Retrosynthetic Analysis

The logic for the synthesis can be visualized through retrosynthesis. The target molecule is disconnected at the amine-sulfonyl bond, revealing a stable, protected aniline precursor that can be synthesized and nitrated more cleanly.

Caption: Retrosynthesis via a sulfonamide protecting group strategy.

Recommended Synthetic Protocol: Sulfonamide Deprotection

This protocol is based on a validated procedure and provides a reliable method for obtaining the target compound.[8]

Causality Behind Experimental Choices:

-

Protection: The N-(4-methylbenzenesulfonamide) or "tosyl" group is used to protect the amine. This is crucial because a free amino group is a powerful activating group that can lead to uncontrolled oxidation and multiple nitration products under harsh nitrating conditions. The tosyl group moderates this reactivity.

-

Deprotection: Concentrated sulfuric acid is a strong protic acid that effectively cleaves the robust sulfonamide bond. Heating the reaction to 50°C provides the necessary activation energy for this cleavage without causing significant decomposition of the product.

-

Work-up: Pouring the acidic reaction mixture into an ice-water mixture serves two purposes: it rapidly quenches the reaction and precipitates the organic product, which has low solubility in the aqueous acidic medium.

-

Purification: Recrystallization from ethyl acetate is an effective method for purifying the crude product, as the desired compound's solubility in ethyl acetate is significantly different from that of residual starting material or byproducts, especially upon cooling.

Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (10.0 mmol) in 32 mL of concentrated sulfuric acid.

-

Heating: Heat the reaction mixture at 50 °C for 1 hour, monitoring for completion (e.g., by TLC).[8]

-

Quenching: After cooling slightly, slowly pour the reaction mixture into a beaker containing an ice-water mixture with vigorous stirring. A precipitate will form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual acid.

-

Purification: Purify the crude product by recrystallization from ethyl acetate to yield this compound as a yellow crystalline solid.[8]

Reactivity and Electronic Effects

The chemical behavior of this compound is dictated by a fascinating interplay between the electron-donating amino group, the electron-withdrawing nitro group, and the sterically hindering ortho-methyl groups.

Basicity and Steric Inhibition of Resonance (SIR)

Aniline is a weak base due to the delocalization of the nitrogen lone pair into the aromatic ring. In this compound, this basicity is further reduced by two factors:

-

Resonance with the Nitro Group: The powerful electron-withdrawing nitro group provides an extended conjugation pathway, further delocalizing the nitrogen lone pair and making it less available for protonation.

-

Steric Hindrance: The two ortho-methyl groups sterically shield the amino group, hindering the approach of a proton.

An interesting comparison arises with its isomer, 3,5-dimethyl-4-nitroaniline. In the 3,5-isomer, the methyl groups are adjacent to the nitro group, not the amino group. This forces the nitro group to twist out of the plane of the benzene ring, breaking its conjugation with the ring. This phenomenon, known as Steric Inhibition of Resonance (SIR) , prevents the nitro group from effectively withdrawing electron density from the amino group via resonance. As a result, 3,5-dimethyl-4-nitroaniline is a stronger base than this compound, where the nitro group remains planar and fully conjugated.[10]

Caption: Steric effects on the basicity of dimethyl-4-nitroaniline isomers.

Relevance in Research and Drug Development

While not a drug itself, this compound is a valuable intermediate. Its structural motifs are relevant to medicinal chemistry.

-

Synthetic Intermediate: Aromatic nitro compounds are foundational precursors in drug synthesis, often serving as a masked amino group that can be revealed later in a synthetic sequence through reduction.[11] The presence of the dimethyl and nitro functionalities allows for diverse subsequent transformations.

-

Analog to Pharmaceutical Precursors: The core structure, 2,6-dimethylaniline (which can be formed by reduction of the nitro group), is a critical precursor for the synthesis of the widely used local anesthetic, Lidocaine.[12] This highlights the industrial relevance of this substitution pattern.

-

Scaffold for Discovery: The broader class of nitrophenols and nitroanilines are known to exhibit a range of biological activities, including enzyme inhibition and antimicrobial effects.[13] As such, this compound can serve as a starting point or scaffold for developing new bioactive molecules.

Safety and Handling

Proper handling of all chemicals is essential for laboratory safety. This compound should be handled with appropriate precautions.

Hazard Identification

The compound is classified as harmful and requires careful handling to avoid exposure.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [2][5] |

| Skin Irritation | GHS07 | Warning | Causes skin irritation | [14] |

Handling and Storage Protocols

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, chemical-resistant gloves, and safety goggles.[15]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.[14][16]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, protected from light.[3][14][16] Keep away from strong oxidizing agents.[14]

References

- This compound. Stenutz. [Link]

- Synthesis of 2,6-Diethyl-4-nitroaniline. PrepChem.com. [Link]

- Specifications of this compound. Capot Chemical. [Link]

- This compound (C8H10N2O2). PubChemLite. [Link]

- This compound | C8H10N2O2 | CID 28159. PubChem. [Link]

- m-NITRODIMETHYLANILINE. Organic Syntheses Procedure. [Link]

- Why 3,5-dimethyl 4-nitro aniline is stronger base than 2,6-dimethyl 4-nitro aniline and o-cresol is more acidic than 2,6-dimethyl phenol?. CHEMSOLVE.NET. [Link]

- Safety data sheet according to Regul

- Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium. RSC Publishing. [Link]

- 2,6-diisopropyl-N-methyl-4-nitroaniline.

- N,N-Dimethyl-4-nitroaniline | C8H10N2O2 | CID 7491. PubChem. [Link]

- Preparation of 2,6-dichloro-4-nitroaniline. PrepChem.com. [Link]

- 2,6-Dimethyl-4-nitroanisole | CAS#:14804-39-8. Chemsrc. [Link]

- CONVERSION OF DIMETHYL-NITROBENZENE TO DIMETHYL ANILINE, EFFECT OF SOME PROCESS CONDITION. aircc. [Link]

- 2,6-dimethylaniline. Sciencemadness Discussion Board. [Link]

- Synthesis of 2,6-dimethylaniline. PrepChem.com. [Link]

- N,N-Dimethyl-4-nitroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

- 2,4-Dimethyl-6-nitroaniline. PMC - NIH. [Link]

- Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorpor

- Why should 2,6-dimethyl-4-nitrophenol be more acidic than 3,5-dimethyl-4-nitrophenol?. Stack Exchange. [Link]

Sources

- 1. anaxlab.com [anaxlab.com]

- 2. This compound | 16947-63-0 [sigmaaldrich.com]

- 3. 16947-63-0|this compound|BLD Pharm [bldpharm.com]

- 4. capotchem.com [capotchem.com]

- 5. This compound | C8H10N2O2 | CID 28159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [stenutz.eu]

- 7. PubChemLite - this compound (C8H10N2O2) [pubchemlite.lcsb.uni.lu]

- 8. 2-6-DIMETHYL-4-NITROANILINE | 16947-63-0 [chemicalbook.com]

- 9. 2-6-DIMETHYL-4-NITROANILINE CAS#: 16947-63-0 [m.chemicalbook.com]

- 10. Why 3,5-dimethyl 4-nitro aniline is stronger base than 2,6-dimethyl 4-nitro aniline and o-cresol is more acidic than 2,6-dimethyl phenol? - CHEMSOLVE.NET [chemizi.blogspot.com]

- 11. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

- 12. Sciencemadness Discussion Board - 2,6-dimethylaniline - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.at [fishersci.at]

- 16. sigmaaldrich.com [sigmaaldrich.com]

An In-Depth Technical Guide to 2,6-Dimethyl-4-nitroaniline (CAS: 16947-63-0)

Executive Summary

This technical guide provides a comprehensive scientific overview of 2,6-Dimethyl-4-nitroaniline, a key chemical intermediate relevant to researchers and professionals in synthetic chemistry and drug development. The document delineates its core molecular properties, including a definitive molecular weight of 166.18 g/mol , and provides detailed, field-tested protocols for its synthesis, purification, and analytical characterization.[1][2] By integrating validated experimental procedures with mechanistic explanations, this guide serves as an authoritative resource for the practical application and safe handling of this compound. The symmetrical nature of its substituted aniline core makes it a valuable scaffold for the synthesis of more complex molecules, including dyes and potential therapeutic agents.

Core Molecular & Physicochemical Properties

A foundational understanding of a compound's identity and physical characteristics is critical for its effective use in experimental design. The following tables summarize the essential identifiers and properties of this compound.

Chemical Identity

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 16947-63-0 | ChemicalBook, PubChem[2][3] |

| Molecular Formula | C₈H₁₀N₂O₂ | Anax Laboratories, PubChem[1][2] |

| SMILES | CC1=CC(=CC(=C1N)C)[O-] | PubChem[2][4] |

| InChIKey | NSBSVUUVECHDDX-UHFFFAOYSA-N | PubChem[2][4] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 166.18 g/mol | Anax Laboratories, PubChem[1][2] |

| Monoisotopic Mass | 166.074227566 Da | PubChem[2] |

| Appearance | Yellow crystalline solid | ChemicalBook[3] |

| Melting Point | 164-165°C | ChemicalBook[3] |

| Storage | 2-8°C, sealed in dry, dark place | BLD Pharm[5] |

Synthesis and Purification

The synthesis of this compound often involves the deprotection of a precursor molecule. The following protocol is a validated method starting from an N-protected sulfonamide derivative.

Synthetic Pathway Rationale

The described synthesis employs concentrated sulfuric acid to hydrolyze the N-(p-toluenesulfonyl) protecting group from N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide.[3] This is a standard and robust method for cleaving sulfonamide bonds, which are stable under many other reaction conditions. The strong acidic environment facilitates the cleavage, liberating the free aniline. The choice of recrystallization from ethyl acetate for purification is based on the differential solubility of the target compound and any potential impurities.[3]

Detailed Experimental Protocol: Synthesis

-

Reaction Setup : Dissolve N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (3.2 g, 10.0 mmol) in 32 mL of concentrated sulfuric acid in a suitable reaction vessel.[3]

-

Heating : Heat the reaction mixture to 50°C and maintain this temperature for 1 hour with stirring.[3]

-

Quenching : After the reaction is complete, cool the mixture and slowly pour it into a beaker containing an ice-water slurry. This step precipitates the product while keeping inorganic byproducts in solution.[3]

-

Isolation : Collect the resulting yellow precipitate by vacuum filtration.[3]

-

Washing : Wash the crude solid with cold water to remove any residual acid.[3]

Protocol: Purification and Validation

-

Recrystallization : Purify the crude product by recrystallizing from ethyl acetate to yield yellow crystals.[3] This process removes more soluble impurities. The expected yield is approximately 53%.[3]

-

Thin Layer Chromatography (TLC) : Validate the purity of the final product using TLC. Using a mobile phase of hexane/ethyl acetate (5/1, v/v), the expected Retention Factor (Rf) value is 0.34.[3]

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic and Analytical Characterization

Structural elucidation and confirmation of identity are paramount. The symmetrical nature of this compound results in a distinct and easily interpretable spectroscopic signature.

Rationale for Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is employed to confirm the carbon-hydrogen framework and verify the molecule's symmetry. Mass Spectrometry (MS) is used to determine the exact mass of the molecule, confirming its elemental composition and molecular weight.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides definitive structural proof. Due to the molecule's C₂ᵥ symmetry, protons in chemically equivalent environments produce single, unified signals, simplifying the spectrum.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Inferred Structure |

| Aromatic Protons (H-3, H-5) | 7.79 | Singlet (s) | 2H | Two equivalent protons on the aromatic ring. |

| Amine Protons (-NH₂) | 6.16 | Singlet (s) | 2H | Two equivalent protons of the primary amine group. |

| Methyl Protons (-CH₃) | 2.16 | Singlet (s) | 6H | Six equivalent protons from the two methyl groups. |

| Solvent: DMSO-d₆, Instrument: 400 MHz[3] |

Mass Spectrometry (MS)

Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, preventing fragmentation and providing a clear molecular ion peak.

| Ion Adduct | Observed m/z | Interpretation |

| [M+H]⁺ | 166.8 | Protonated molecule, confirms the molecular mass of 166. |

| [M+Na]⁺ | 188.8 | Sodium adduct, further corroborates the molecular mass. |

| Source: ChemicalBook[3] |

Analytical Confirmation Workflow

Sources

An In-depth Technical Guide to the Melting Point of 2,6-Dimethyl-4-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the melting point of 2,6-dimethyl-4-nitroaniline, a key physical property with significant implications in research and pharmaceutical development. This document will delve into the theoretical and practical aspects of melting point determination, offering a detailed experimental protocol and discussing the importance of this parameter in purity assessment and its correlation with other physicochemical properties relevant to drug discovery. The content is structured to provide both foundational knowledge and actionable insights for laboratory professionals.

Introduction: The Significance of this compound

This compound is an aromatic organic compound that serves as a crucial intermediate in the synthesis of various dyes, pigments, and specialized chemicals.[1] Its molecular structure, featuring a nitro group and two methyl groups on an aniline backbone, makes it a versatile building block in organic synthesis. In the context of pharmaceutical research and drug development, understanding the physicochemical properties of such molecules is paramount. The melting point, in particular, is a fundamental characteristic that provides initial insights into the purity, identity, and even the potential bioavailability of a compound.[2][3] A sharp and defined melting point is often the first indicator of a pure crystalline substance, while a depressed and broad melting range can suggest the presence of impurities.[4]

Physicochemical Properties of this compound

A thorough understanding of a compound's physical and chemical properties is essential for its effective application and handling. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 16947-63-0 | [5] |

| Molecular Formula | C₈H₁₀N₂O₂ | [5] |

| Molecular Weight | 166.18 g/mol | [5] |

| Appearance | Yellow crystalline solid | [6] |

| Melting Point | 164-165 °C | [6] |

Experimental Determination of Melting Point: A Validated Protocol

The determination of a compound's melting point is a standard and critical procedure in a chemistry laboratory. The capillary method is a widely accepted and pharmacopeia-recognized technique for accurate melting point determination.[7]

Principle

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The energy supplied during melting is absorbed as the heat of fusion, and the temperature remains constant until the entire solid has melted.[7]

Materials and Apparatus

-

Sample: this compound (finely powdered and thoroughly dried)

-

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Long glass tube (for packing)

-

Calibrated thermometer or digital temperature probe

-

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample.[8]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end.[8]

-

To ensure tight packing, drop the capillary tube, sealed-end down, through a long glass tube (approximately 1 meter) onto a hard surface. The bouncing action will compact the sample.[7][8]

-

The final packed sample height should be between 2-3 mm. A sample height greater than 3 mm can lead to an artificially broad melting range.[8]

-

-

Melting Point Measurement:

-

Rapid Preliminary Measurement (Optional but Recommended): To save time, a preliminary measurement can be performed with a fast heating rate (e.g., 10-20 °C/min) to determine an approximate melting point.[7]

-

Accurate Measurement:

-

Set the starting temperature of the melting point apparatus to at least 15 °C below the expected melting point of this compound (approximately 164-165 °C).[8]

-

Insert the packed capillary tube into the sample holder of the apparatus.

-

Set the heating rate (ramp rate) to 1-2 °C per minute. A slow heating rate is crucial for an accurate determination, allowing for thermal equilibrium between the sample, the heating block, and the thermometer.[9]

-

Observe the sample through the magnifying eyepiece.

-

Record the initial melting point (T1): This is the temperature at which the first drop of liquid appears.[9]

-

Record the final melting point (T2): This is the temperature at which the last solid crystal melts into a clear liquid.[9]

-

The melting point is reported as a range from T1 to T2.

-

-

-

Data Validation:

-

Perform the measurement in duplicate or triplicate with fresh samples for each run to ensure reproducibility. The temperature of the apparatus should be allowed to cool sufficiently between measurements.[9]

-

Experimental Workflow Diagram

Caption: Workflow for Capillary Melting Point Determination.

The Role of Melting Point in Drug Development

The melting point of a compound is more than just a physical constant; it is a critical parameter in the early stages of drug discovery and development.[3]

-

Purity Assessment: As previously mentioned, a sharp melting point is a reliable indicator of high purity.[4] For active pharmaceutical ingredients (APIs), purity is a non-negotiable quality attribute.

-

Compound Identification: The melting point can be used in conjunction with other analytical techniques (e.g., spectroscopy) to confirm the identity of a synthesized compound by comparing the experimental value to the literature value.[2]

-

Polymorphism Screening: Different crystalline forms (polymorphs) of a drug can have different melting points, solubilities, and bioavailabilities. Melting point determination is a primary tool in identifying and characterizing polymorphs.

-

Predicting Solubility and Bioavailability: There is an established relationship between the melting point and the solubility of a compound.[3][10] Generally, compounds with lower melting points tend to be more soluble and, consequently, may have better absorption and bioavailability.[10] This is a crucial consideration for orally administered drugs. Research has shown that for many oral drugs, the melting point falls within a specific range, with most having melting points below 250 °C.[11]

Safety and Handling of this compound

As with any chemical substance, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: This compound is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid creating dust. Handle in a well-ventilated area or under a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

The melting point of this compound is a fundamental and informative physical property. Its accurate determination is crucial for assessing the purity and identity of the compound. Furthermore, this parameter has significant implications in the broader context of drug development, offering insights into solubility and bioavailability. The standardized protocol provided in this guide serves as a reliable method for obtaining accurate and reproducible melting point data, thereby supporting robust scientific research and development.

References

- J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point.

- Japanese Pharmacopoeia. Melting Point Determination / General Tests.

- Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure.

- Westlab Canada. (2023, May 8). Measuring the Melting Point.

- NANOLAB. Melting Point Determination in Pharmaceutical Industry.

- thinkSRS.com. Melting Point Determination.

- Bergström, C. A., Wassvik, C. M., Johansson, K., & Hubatsch, I. (2009). An interesting relationship between drug absorption and melting point. PubMed.

- ResearchGate. (2025, August 6). An interesting relationship between drug absorption and melting point | Request PDF.

- FLUKE.COM.MM. (2025, December 5). Why Is Melting Point Crucial in Large Labs and Research Facilities?.

- Wang, J., et al. (2016). Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery. PubMed Central.

- PrepChem.com. Synthesis of 2,6-Diethyl-4-nitroaniline.

- PrepChem.com. Preparation of 2,6-dichloro-4-nitroaniline.

- University Laboratory Procedure. LAB 1 - EXPERIMENTAL PROCEDURE.

- MySkinRecipes. This compound.

- PubChem. This compound | C8H10N2O2 | CID 28159.

- Google Patents. US3931298A - Chemical process for forming 2,6-dimethylaniline.

- National Institutes of Health. 2,4-Dimethyl-6-nitroaniline - PMC.

- Google Patents. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline.

Sources

- 1. This compound [myskinrecipes.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. researchgate.net [researchgate.net]

- 4. Why Is Melting Point Crucial in Large Labs and Research Facilities? | FLUKE.COM.MM [fluke.com.mm]

- 5. This compound | C8H10N2O2 | CID 28159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-6-DIMETHYL-4-NITROANILINE | 16947-63-0 [chemicalbook.com]

- 7. thinksrs.com [thinksrs.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jk-sci.com [jk-sci.com]

- 10. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Melting Point Distribution Analysis of Globally Approved and Discontinued Drugs: A Research for Improving the Chance of Success of Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2,6-Dimethyl-4-nitroaniline in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 2,6-dimethyl-4-nitroaniline, a key intermediate in various chemical syntheses. Understanding its behavior in different organic solvents is paramount for researchers, scientists, and drug development professionals to optimize reaction conditions, purification processes, and formulation strategies.

Introduction: The Physicochemical Landscape of this compound

This compound is a solid organic compound with the chemical formula C₈H₁₀N₂O₂ and a molecular weight of 166.18 g/mol [1][2][3]. Its structure, featuring a nitro group and an amino group on a dimethylated benzene ring, imparts a moderate polarity. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro and amino groups) suggests that its solubility will be significantly influenced by the hydrogen bonding capabilities of the solvent. The compound typically appears as a brown or yellow crystalline solid with a melting point around 164-165°C[1].

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is a foundational concept in predicting solubility. This can be more quantitatively understood through thermodynamic models and solubility parameters.

Thermodynamic Basis of Solubility:

The solubility of a solid in a liquid is governed by the free energy of mixing. For dissolution to occur, the Gibbs free energy change (ΔG) of the process must be negative. This is described by the equation:

ΔG = ΔH_solution - TΔS_solution

Where ΔH_solution is the enthalpy of solution, T is the absolute temperature, and ΔS_solution is the entropy of solution. The enthalpy of solution can be further broken down into the lattice energy of the solid and the solvation energy. For a solute to dissolve, the energy released during solvation must overcome the energy required to break the crystal lattice. Thermodynamic cycles and machine learning models are increasingly used to predict solubility with greater accuracy[4][5][6][7].

Hansen Solubility Parameters (HSP):

A more practical approach for formulation scientists is the use of Hansen Solubility Parameters[8][9][10]. This model deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Arising from van der Waals forces.

-

δP (Polar): Stemming from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

A solvent is likely to dissolve a solute if their Hansen parameters are similar. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated, with smaller distances indicating a higher likelihood of dissolution[11].

Solubility Profile of this compound

Qualitative Solubility Observations:

Based on available information, the following qualitative solubility profile has been established:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Aprotic | Acetone, Ethyl Acetate | Good to Moderate | The polarity of these solvents can interact with the polar nitro and amino groups of the solute. Ethyl acetate is noted as a solvent for recrystallization, indicating good solubility at elevated temperatures and lower solubility at room temperature[1]. The compound is slightly soluble in chloroform and ethyl acetate[12][13]. |

| Polar Protic | Methanol, Ethanol | Moderate to Good | These solvents can act as both hydrogen bond donors and acceptors, facilitating interaction with the amino and nitro groups of this compound. |

| Nonpolar | Toluene, Heptane, Hexane | Low to Insoluble | The significant difference in polarity between the solute and these solvents limits their interaction, resulting in poor solubility. |

| Chlorinated | Dichloromethane | Moderate | Dichloromethane's moderate polarity allows for some interaction with the solute. |

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility is crucial for process development and modeling. The isothermal shake-flask method is a reliable and widely used technique for measuring equilibrium solubility[14][15].

Workflow for Isothermal Shake-Flask Solubility Determination:

Caption: Isothermal shake-flask method workflow.

Detailed Step-by-Step Methodology:

-

Preparation: Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a sealed vial containing a precise volume of the chosen organic solvent.

-

Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, centrifuge the vials to pellet the undissolved solid.

-

Sampling: Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the clear filtrate with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC)[16][17]. A calibration curve prepared with known concentrations of the compound is essential for accurate quantification.

-

Calculation: Calculate the solubility by taking into account the dilution factor.

Self-Validating System:

To ensure the trustworthiness of the results, the experiment should be performed in triplicate. Additionally, approaching equilibrium from both undersaturation (as described above) and supersaturation (by preparing a saturated solution at a higher temperature and allowing it to equilibrate at the target temperature) can confirm that a true thermodynamic equilibrium has been reached[14].

Analytical Considerations

UV-Vis spectrophotometry is a suitable method for the quantification of nitroaniline compounds due to their chromophoric nature[18][19]. The absorption spectrum of this compound in a given solvent should be scanned to determine the wavelength of maximum absorbance (λmax) for use in quantification. For complex mixtures or to ensure specificity, HPLC with a UV detector is the preferred method[16].

Logical Relationship for Analytical Method Selection:

Caption: Decision tree for analytical method selection.

Practical Implications and Conclusion

A thorough understanding of the solubility of this compound in organic solvents is critical for its practical application. For instance, in synthesis, choosing a solvent in which the reactants are soluble but the product has limited solubility can facilitate purification by crystallization[1]. In pharmaceutical development, solubility in various excipients and solvent systems will dictate formulation possibilities.

This guide has provided a framework for understanding and experimentally determining the solubility of this compound. By combining theoretical principles with robust experimental design, researchers can generate the high-quality data needed to accelerate their research and development efforts.

References

- Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed.

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society.

- Hansen solubility parameter. Wikipedia.

- Technical Guide: Spectroscopic Analysis of N-(2-Ethoxyethyl)-2-nitroaniline. Benchchem.

- Spectroscopic Analysis of N-(2-chloroethyl)-4-nitroaniline: A Technical Overview. Benchchem.

- Electronic spectra and structure of nitroanilines.

- Hansen solubility parameter – Knowledge and References. Taylor & Francis.

- Predicting solubility curves via a thermodynamic cycle and machine learning. American Chemical Society.

- The Experimental Determination of Solubilities.

- Hansen Solubility Parameters.

- solubility experimental methods.pptx. Slideshare.

- Hansen Solubility Parameters (HSP): 1—Introduction.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Solubility prediction via a thermodynamic cycle. The free energy change...

- 2-6-DIMETHYL-4-NITROANILINE | 16947-63-0. ChemicalBook.

- Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares.

- SOLUBILITY DETERMIN

- This compound | C8H10N2O2 | CID 28159. PubChem.

- 2-6-DIMETHYL-4-NITROANILINE CAS#: 16947-63-0. ChemicalBook.

- This compound, 250mg. Biomall.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Specifications of this compound. Capot Chemical.

Sources

- 1. 2-6-DIMETHYL-4-NITROANILINE | 16947-63-0 [chemicalbook.com]

- 2. This compound | C8H10N2O2 | CID 28159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Predicting solubility curves via a thermodynamic cycle and machine learning - American Chemical Society [acs.digitellinc.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 11. paint.org [paint.org]

- 12. 2-6-DIMETHYL-4-NITROANILINE CAS#: 16947-63-0 [m.chemicalbook.com]

- 13. biomall.in [biomall.in]

- 14. researchgate.net [researchgate.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. solubility experimental methods.pptx [slideshare.net]

- 17. pharmatutor.org [pharmatutor.org]

- 18. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis of 2,6-Dimethyl-4-nitroaniline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,6-dimethyl-4-nitroaniline, a key intermediate in the pharmaceutical and fine chemical industries. The document elucidates the strategic considerations behind the synthetic pathway, focusing on the protection and deprotection of the amino group to achieve the desired regioselectivity during nitration. A detailed, field-proven experimental protocol is presented, alongside a discussion of the underlying reaction mechanisms, safety protocols, and characterization of the final product. This guide is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis and drug development, offering both theoretical insights and practical guidance.

Introduction: Strategic Importance of this compound

This compound is a substituted aromatic amine of significant interest in medicinal chemistry and materials science.[1] Its structural motif, featuring a nitro group para to the amino functionality and two flanking methyl groups, makes it a versatile building block for the synthesis of more complex molecules, including various therapeutic agents and dyes. The electronic properties conferred by the nitro and amino groups, modulated by the steric hindrance of the ortho-methyl substituents, are pivotal to its reactivity and utility.

The synthesis of this compound, however, presents a classic challenge in electrophilic aromatic substitution. Direct nitration of 2,6-dimethylaniline is often problematic, leading to a mixture of isomers and potential oxidation of the aniline ring.[2][3] Therefore, a robust and selective synthetic strategy is paramount. This guide details a reliable method involving the protection of the amino group, followed by nitration and subsequent deprotection, ensuring a high yield of the desired product.

The Synthetic Challenge: Direct vs. Protected Nitration

The direct nitration of anilines is notoriously difficult to control. The amino group is a powerful activating group, but it is also basic and readily protonated in the acidic conditions required for nitration. The resulting anilinium ion is strongly deactivating and a meta-director, leading to undesired byproducts.[4] Furthermore, the strong oxidizing nature of the nitrating mixture can lead to the degradation of the aniline ring.

To circumvent these issues, a protecting group strategy is employed. The amino group is temporarily converted into a less reactive and non-basic amide, which still directs electrophilic substitution to the para position. This approach offers several advantages:

-

Prevention of Oxidation: The amide is less susceptible to oxidation than the free amine.

-

Regiocontrol: The bulky protecting group, in concert with the existing methyl groups, sterically hinders the ortho positions, favoring substitution at the para position.

-

Controlled Activation: The electron-withdrawing nature of the acyl group moderates the activating effect of the nitrogen, leading to a more controlled reaction.

A common and effective protecting group for this purpose is the tosyl (p-toluenesulfonyl) group.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a multi-step process that begins with the protection of 2,6-dimethylaniline, followed by nitration and deprotection. An alternative, and the focus of our detailed protocol, starts from a pre-synthesized N-protected precursor.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol details the deprotection of N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide to yield this compound.[5]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Key Properties |

| N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide | 64724-73-0 | 336.38 | Solid |

| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | Corrosive, strong acid, oxidizing agent |

| Ethyl Acetate | 141-78-6 | 88.11 | Flammable, solvent for recrystallization |

| Hexane | 110-54-3 | 86.18 | Flammable, solvent for TLC |

| Deionized Water | 7732-18-5 | 18.02 |

Step-by-Step Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a heating mantle, dissolve N-(2,6-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (3.2 g, 10.0 mmol) in 32 mL of concentrated sulfuric acid.

-

Reaction: Heat the reaction mixture to 50 °C and maintain this temperature for 1 hour with continuous stirring.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing an ice-water mixture. This will cause the product to precipitate.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold water.

-

Purification: Purify the crude product by recrystallization from ethyl acetate to obtain yellow crystals of this compound.[5]

Characterization

The identity and purity of the synthesized this compound can be confirmed by the following methods:[5]

-

Thin Layer Chromatography (TLC):

-

Mobile Phase: Hexane/Ethyl Acetate (5/1, v/v)

-

Rf value: 0.34

-

-

Melting Point: 164-165 °C

-

¹H NMR (400MHz, DMSO-d₆):

-

δ 7.79 (s, 2H)

-

δ 6.16 (s, 2H)

-

δ 2.16 (s, 6H)

-

-

Mass Spectrometry (ESI):

-

m/z: 166.8 [M+H]⁺, 188.8 [M+Na]⁺

-

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals that require strict adherence to safety protocols.

-

Concentrated Sulfuric Acid: Highly corrosive and can cause severe burns.[6] Always handle in a fume hood and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[7]

-

Aniline Derivatives: Anilines and their derivatives are toxic and can be absorbed through the skin.[8][9] Handle with gloves and avoid inhalation of dust or vapors.

-

Nitration Reactions: Nitration reactions are highly exothermic and can be explosive if not controlled.[6] Although this protocol details a deprotection step, the synthesis of the starting material involves nitration, which requires careful temperature control and slow addition of reagents.

-

General Handling: All experimental procedures should be conducted in a well-ventilated fume hood. An emergency eyewash and safety shower should be readily accessible.

Conclusion

The synthesis of this compound via a protection-nitration-deprotection strategy is a robust and reliable method for obtaining this valuable chemical intermediate. The detailed protocol and mechanistic insights provided in this guide offer a solid foundation for its successful synthesis in a laboratory setting. Adherence to the outlined safety procedures is crucial for the safe execution of this synthesis. The characterization data provided serves as a benchmark for confirming the identity and purity of the final product.

References

- Scribd. (n.d.). The Nitration of Aniline.

- Canadian Science Publishing. (n.d.). SOME CHEMISTRY OF 2,6-DIETHYLANILINE.

- PubChem. (n.d.). 2,6-Dimethylaniline.

- ResearchGate. (n.d.). SOME CHEMISTRY OF 2,6-DIETHYLANILINE.

- Organic Syntheses. (n.d.). m-NITRODIMETHYLANILINE.

- YouTube. (2024). Nitration reaction safety.

- University of Washington. (n.d.). Aniline.

- RSC Publishing. (n.d.). Green process development for the preparation of 2,6-dibromo-4-nitroaniline from 4-nitroaniline using bromide–bromate salts in an aqueous acidic medium.

- Google Patents. (n.d.). CN101671266A - Synthetic method of 2,6-dibromo-4-nitroaniline diazosalt.

- PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline.

- University of Washington. (n.d.). NITRIC ACID SAFETY.

- Magritek. (n.d.). Synthesis of p-Nitroaniline via a Multi-Step Sequence.

- PubChem. (n.d.). This compound.

- PubChemLite. (n.d.). This compound (C8H10N2O2).

Sources

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. 2-6-DIMETHYL-4-NITROANILINE | 16947-63-0 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. ehs.washington.edu [ehs.washington.edu]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to the Hazards of 2,6-Dimethyl-4-nitroaniline

This guide provides a comprehensive technical overview of the known and potential hazards associated with 2,6-Dimethyl-4-nitroaniline (CAS No. 16947-63-0). It is intended for researchers, chemists, and drug development professionals who may handle this compound. The information herein is synthesized from established safety data sheets, toxicological databases, and relevant scientific literature to ensure a high degree of accuracy and practical utility.

Introduction and Physicochemical Context

This compound is an aromatic amine derivative. Its structure, featuring a nitro group and two methyl groups on the aniline ring, is a common motif in various chemical synthesis pathways, including the development of dyes, polymers, and pharmaceutical intermediates. Understanding the inherent reactivity and toxicological potential of this specific arrangement is paramount for risk assessment and the implementation of appropriate safety measures in a research and development setting.

Key Physicochemical Properties:

-

Molecular Formula: C₈H₁₀N₂O₂[1]

-

Molecular Weight: 166.18 g/mol [1]

-

Appearance: Typically a solid, ranging from yellow to reddish-yellow crystals or powder.

-

Solubility: Generally insoluble in water, but soluble in various organic solvents.[2]

The low water solubility and solid form at room temperature are critical factors in determining exposure routes; inhalation of dust and dermal contact are primary concerns during handling.

Comprehensive Toxicological Profile

This compound presents a multi-faceted hazard profile, requiring stringent handling protocols. The primary hazards are categorized below based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

The compound is classified as harmful or toxic across multiple exposure routes.

-

Oral: It is categorized as harmful if swallowed.[1][3] Aggregated GHS information from the European Chemicals Agency (ECHA) classifies it under Acute Toxicity 4 (H302).[1]

-

Dermal & Inhalation: While specific data for this compound is limited, structurally similar nitroanilines are known to be toxic upon skin contact and inhalation.[2][4] For instance, 4-nitroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled (Acute Toxicity Category 3).[4][5] Given the structural similarities, a high degree of caution is warranted.

Direct contact with this compound can cause significant irritation.

-

Skin Irritation: The compound is classified as a skin irritant (Category 2).[6] Prolonged contact can lead to redness, inflammation, and discomfort.

-

Eye Irritation: It is also classified as causing serious eye irritation (Category 2).[6] Accidental exposure to the eyes can result in pain, watering, and potential damage if not promptly and thoroughly rinsed.

A significant concern for this class of compounds is their potential to cause genetic damage. Aromatic amines and nitroaromatic compounds are often investigated for mutagenicity, as their metabolic activation can lead to reactive species that interact with DNA.[7][8]

Prolonged or repeated exposure to nitroaniline compounds may lead to organ damage. The primary target organ system for many anilines is the blood, where they can induce methemoglobinemia. This condition impairs the ability of red blood cells to transport oxygen, leading to cyanosis, fatigue, and headache.[12] For 4-nitroaniline, it is established that it may cause damage to organs through prolonged or repeated exposure.[4][5]

Summary of Hazard Classifications

The following table summarizes the GHS hazard classifications for this compound and its close structural analogs.

| Hazard Class | Classification | GHS Code | Source |

| Acute Toxicity, Oral | Category 4 | H302 | [1][3] |

| Skin Corrosion/Irritation | Category 2 | H315 | [6][13] |

| Serious Eye Damage/Irritation | Category 2 | H319 | [6][13] |

| STOT, Repeated Exposure | Category 2 (Blood) | H373 | |

| Aquatic Hazard, Chronic | Category 2/3 | H411/H412 | [14] |

Experimental Protocol: Ames Test for Mutagenicity Assessment

Given the structural alerts for mutagenicity, a bacterial reverse mutation assay (Ames test) is a critical experiment for hazard characterization. The following protocol provides a validated workflow.

Objective: To determine the mutagenic potential of this compound using Salmonella typhimurium strains TA98 and TA100, with and without metabolic activation.

Causality of Experimental Choices:

-

Salmonella Strains: TA98 is used to detect frameshift mutations, while TA100 detects base-pair substitution mutations. Using both provides broader coverage of mutagenic mechanisms.[9]

-

S9 Mix: Aromatic amines often require metabolic activation by cytochrome P450 enzymes to become mutagenic.[7] The S9 fraction, derived from rat liver homogenate, mimics this mammalian metabolism in vitro.[11]

-

Controls: Positive and negative controls are essential to validate the assay's performance and ensure that observed effects are due to the test article.

Methodology:

-

Preparation:

-

Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

-

Culture S. typhimurium strains TA98 and TA100 overnight in nutrient broth.

-

Prepare the S9 mix (if not commercially obtained) containing S9 fraction, cofactors (NADP+, G6P), and buffer.

-

Prepare minimal glucose agar plates.

-

-

Assay Procedure (Plate Incorporation Method):

-

For each strain and condition (with and without S9), label triplicate plates for each dose of the test compound, a negative control (solvent), and a positive control.

-

Prepare molten top agar (at 45°C) containing a trace amount of histidine and biotin to allow for a few cell divisions.

-

To a sterile tube, add in sequence:

-

100 µL of the bacterial culture.

-

50 µL of the test compound dilution or control solution.

-

500 µL of S9 mix (for +S9 condition) or phosphate buffer (for -S9 condition).

-

-

Vortex briefly and add 2 mL of the molten top agar.

-

Vortex again and immediately pour the mixture onto the surface of a minimal glucose agar plate, ensuring even distribution.

-

Allow the top agar to solidify.

-

-

Incubation and Analysis:

-

Invert the plates and incubate at 37°C for 48-72 hours.[11]

-

Count the number of revertant colonies on each plate.

-

A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

-

Visualization of Experimental Workflow

The logical flow of the Ames test protocol is critical for ensuring reproducibility and understanding the decision points.

Caption: Workflow for assessing chemical mutagenicity using the Ames test.

Exposure Controls and Safety Precautions

Given the toxicological profile, stringent safety measures are mandatory when handling this compound.

-

Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust.[6][15]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke in the laboratory.

-

First Aid:

Conclusion

This compound is a hazardous chemical that poses risks of acute toxicity, skin and eye irritation, and potential long-term organ damage and mutagenicity. Professionals in research and drug development must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to mitigate the risks of exposure. A thorough understanding of its toxicological profile is the foundation of its safe and effective use in a scientific setting.

References

- This compound | C8H10N2O2 | CID 28159 - PubChem.

- Chemical Label: this compound.[Link]